Cas no 574-06-1 (Ethanone,2-(acetyloxy)-1,2-diphenyl-)

574-06-1 structure
Product name:Ethanone,2-(acetyloxy)-1,2-diphenyl-
Ethanone,2-(acetyloxy)-1,2-diphenyl- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,2-(acetyloxy)-1,2-diphenyl-
- BENZOIN ACETATE
- α-Acetoxydeoxybenzoin
- (rac)-O-Acetylbenzoin
- 2-acetoxy-2-phenylacetophenone
- 2-Oxo-1,2-diphenylethyl acetate
- acetic acid 2-oxo-1,2-diphenylethyl ester
- acetylbenzoin
- A-PHENYLPHENACYL ACETATE
- O-Acetylbenzoin
- SR-01000509972-1
- UNII-8KD59RC90V
- 2-Oxo-1,2-diphenylethyl acetate #
- VS-00838
- NCGC00258633-01
- ALPHA-ACETOXY-DEOXYBENZOIN
- Oprea1_137821
- (2-oxidanylidene-1,2-diphenyl-ethyl) ethanoate
- Oprea1_258780
- Tox21_201080
- (+/-)-BENZOIN ACETATE
- TimTec1_004046
- NSC-8088
- NSC 8088
- BENZOIN ACETATE, (+/-)-
- Benzoin, acetate
- BENZOYL(PHENYL)METHYL ACETATE
- CAS-574-06-1
- SR-01000509972
- Ethanone, 2-(acetyloxy)-1,2-diphenyl-
- SMR000283113
- NSC8088
- alpha-Phenylphenacyl acetate
- 2-(ACETYLOXY)-1,2-DIPHENYLETHANONE
- Q27894613
- acetic acid (2-oxo-1,2-diphenylethyl) ester
- (2-oxo-1,2-diphenylethyl) acetate
- CHEMBL1597449
- AKOS022060450
- MLS002454386
- NS00124775
- DTXCID804580
- FT-0655682
- 1,2-DIPHENYL-2-OXOETHYL ACETATE
- alpha -Acetoxydeoxybenzoin
- CS-0326951
- SCHEMBL337104
- 8KD59RC90V
- AKOS000520787
- A831432
- NCGC00091336-02
- 574-06-1
- DTXSID7024580
- NCGC00091336-01
- HMS1545H20
- MFCD00053705
-
- Inchi: InChI=1S/C16H14O3/c1-12(17)19-16(14-10-6-3-7-11-14)15(18)13-8-4-2-5-9-13/h2-11,16H,1H3
- InChI Key: QRWAIZJYJNLOPG-UHFFFAOYSA-N
- SMILES: CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Computed Properties
- Exact Mass: 254.09400
- Monoisotopic Mass: 254.094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 43.4A^2
Experimental Properties
- Color/Form: solid
- Density: 1.161
- Melting Point: 81-82 °C(lit.)
- Boiling Point: 379.3°Cat760mmHg
- Flash Point: 167.2°C
- Refractive Index: 1.569
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 43.37000
- LogP: 3.17370
Ethanone,2-(acetyloxy)-1,2-diphenyl- Security Information
- WGK Germany:3
- Safety Instruction: S22; S24/25
Ethanone,2-(acetyloxy)-1,2-diphenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397621-500mg |
2-Oxo-1,2-diphenylethyl acetate |
574-06-1 | 98% | 500mg |
¥2479.00 | 2024-05-08 |
Ethanone,2-(acetyloxy)-1,2-diphenyl- Related Literature
-
1. Oxidations of some mono- and bis-(toluene-p-sulphonyl)hydrazones with mercury(II) and lead(IV) acetates: interception of hydrazonometallo intermediates. Reactions of mercury(II) acetate with nitrogen compounds. Part 2Richard N. Butler,Anne B. Hanahoe,W. B. King J. Chem. Soc. Perkin Trans. 1 1978 881
-
Li Zhang,Lei Jiao Chem. Sci. 2018 9 2711
-
Robert Lechner,Susanne Kümmel,Burkhard K?nig Photochem. Photobiol. Sci. 2010 9 1367
-
4. Reactions of mercury(II) acetate with nitrogen compounds. Part 3. Contrasting reactions of mercury(II) and lead(IV) acetates with some semicarbazones: bis(5,6-diphenyl-1,2,4-triazin-3-onato)mercuryRichard N. Butler,Anne B. Hanahoe,Anne M. O'Donohue J. Chem. Soc. Perkin Trans. 1 1979 1246
-
Vijayakumar Shanmugam,S. Selvakumar,Chen-Sheng Yeh Chem. Soc. Rev. 2014 43 6254
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